Methylazoxymethanol acetate

Carcinogenesis Organotropism Alkylating Agents

Methylazoxymethanol acetate (MAM acetate, CAS 592-62-1) is a synthetic acetate ester of methylazoxymethanol (MAM), a naturally occurring azoxy compound found in cycad plants. This lipophilic, DNA-alkylating agent functions as a potent and selective neurotoxin, primarily targeting actively dividing neuroblasts during critical periods of central nervous system development.

Molecular Formula C4H8N2O3
Molecular Weight 132.12 g/mol
CAS No. 592-62-1
Cat. No. B036686
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethylazoxymethanol acetate
CAS592-62-1
Synonyms(methyl-onn-azoxy)-methanoacetate(ester); (methyl-onn-azoxy)methanol,acetate(ester); (methyl-onn-azoxy)methanol,acetateester; aceticacid,(methyl-onn-azoxy)methylester; cycasinacetate; mamac; mamacetate; methylazoxymethanolacetate
Molecular FormulaC4H8N2O3
Molecular Weight132.12 g/mol
Structural Identifiers
SMILESCC(=O)OCN=[N+](C)[O-]
InChIInChI=1S/C4H8N2O3/c1-4(7)9-3-5-6(2)8/h3H2,1-2H3/b6-5-
InChIKeyBELPJCDYWUCHKF-WAYWQWQTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitygreater than or equal to 100 mg/mL at 74.3 °F (NTP, 1992)
Soluble in wate

Structure & Identifiers


Interactive Chemical Structure Model





Methylazoxymethanol Acetate (MAM Acetate) CAS 592-62-1: Baseline Identity and Research Applications


Methylazoxymethanol acetate (MAM acetate, CAS 592-62-1) is a synthetic acetate ester of methylazoxymethanol (MAM), a naturally occurring azoxy compound found in cycad plants [1]. This lipophilic, DNA-alkylating agent functions as a potent and selective neurotoxin, primarily targeting actively dividing neuroblasts during critical periods of central nervous system development [2]. Upon administration, MAM acetate readily crosses the blood-brain barrier and is hydrolyzed to yield MAM, which acts as an antimitotic and antiproliferative agent that inhibits DNA synthesis and induces apoptotic cell death in proliferating neuronal populations [3]. Its unique mechanism of action underpins its extensive use as a validated chemical tool for inducing neurodevelopmental disruption in rodent models, particularly those for schizophrenia and microencephaly, as well as in studies of organ-specific carcinogenesis [4].

Why MAM Acetate Cannot Be Substituted by Generic Alkylating Agents or Neurotoxins


While numerous alkylating agents and neurotoxins exist, MAM acetate possesses a unique combination of chemical and biological properties that renders it non-interchangeable with structurally or functionally similar compounds. Critically, MAM acetate is a prodrug that requires activation via intracellular esterases to generate the active methylating species, methyldiazonium ion [1]. This metabolic activation pathway differs substantially from direct-acting alkylators such as methyl methanesulfonate (MMS) or N-methyl-N-nitrosourea (MNU). Furthermore, MAM acetate exhibits pronounced developmental stage-specific neurotoxicity, inducing distinct neuroanatomical and behavioral phenotypes depending on the precise gestational day of administration [2]. This spatiotemporal specificity is not recapitulated by broader-spectrum neurodevelopmental disruptors like BrdU, which acts as a thymidine analog, nor by non-specific methylating agents. Additionally, the acetate ester form confers improved stability and handling characteristics compared to the unstable parent alcohol, MAM, which undergoes rapid spontaneous decomposition [3]. Substituting MAM acetate with any alternative would compromise the fidelity and reproducibility of established neurodevelopmental and carcinogenesis models.

Quantitative Differentiation of MAM Acetate: Evidence-Based Comparison with Key Analogs


MAM Acetate vs. MMS: Divergent Organotropism and Carcinogenic Potency

In a direct comparative study, MAM acetate and methyl methanesulfonate (MMS) were evaluated for carcinogenic potency in rats. While MMS was only weakly carcinogenic for the small intestine, MAM acetate demonstrated a pronounced organotropism for liver and colon, and the combination of both agents produced syncarcinogenic effects suggestive of additive genotoxic damage [1]. This differential organ-specificity highlights that MAM acetate's carcinogenic profile is distinct and not simply a function of generic DNA methylation.

Carcinogenesis Organotropism Alkylating Agents

MAM Acetate vs. MNU: Equivalent In Vivo Neurobehavioral Potency at 8-Fold Dose

A head-to-head comparison of prenatal exposure to MAM acetate (40 mg/kg) and N-methyl-N-nitrosourea (MNU, 5 mg/kg) in rats revealed that both agents induced micrencephaly and similar early neurobehavioral deficits in offspring [1]. Notably, MAM acetate required an 8-fold higher dose to achieve an effect comparable to MNU, indicating a difference in potency but a convergent neurodevelopmental disruption outcome.

Developmental Neurotoxicity Behavioral Phenotypes Microencephaly

MAM Acetate vs. BrdU: Superior Quantification of Proliferation Inhibition via Labeling Index

In a rat colon carcinogenesis model, MAM acetate (25 mg/kg i.p., five times) induced a significant increase in bromodeoxyuridine (BrdU) labeling index, a direct measure of cell proliferation [1]. While BrdU itself is a nucleoside analog used to detect proliferation, MAM acetate serves as the *inducer* of the proliferative response. This study demonstrates MAM acetate's utility in establishing quantifiable proliferative endpoints, with the magnitude of BrdU incorporation serving as a robust pharmacodynamic marker of MAM's effect.

Cell Proliferation Carcinogenesis Biomarker

Gestational Timing-Dependent Reduction in Cortical Mass: 66-77% vs. 20%

A landmark study quantified the effect of MAM acetate (20 mg/kg) administered at different gestational days on adult rat neocortical mass [1]. Treatment at gestation day 14 or 15 resulted in a dramatic 66-77% reduction in cortical mass, reflecting severe hypoplasia of superficial cortical layers. In contrast, treatment at gestation day 17 caused only a 20% reduction, with effects limited to the superficial layers. This 3- to 4-fold difference in structural outcome demonstrates the compound's exquisitely precise, time-dependent activity, a property not shared by non-selective neurotoxins.

Neurodevelopment Microencephaly Gestational Timing

MAM Acetate as a Validated Schizophrenia Model: Behavioral and Anatomical Convergence

Gestational administration of MAM acetate (typically on embryonic day 17 in rats) has been extensively validated as a developmental disruption model of schizophrenia, producing deficits in prepulse inhibition (PPI), latent inhibition, and social interaction that parallel those observed in human patients [1]. While pharmacological models (e.g., MK-801, ketamine) induce acute, reversible psychosis-like states, and genetic models address specific etiological hypotheses, the MAM acetate model uniquely captures the developmental trajectory of schizophrenia, with anatomical changes (e.g., hippocampal and prefrontal cortex volume reductions) and behavioral abnormalities emerging in adulthood .

Schizophrenia Animal Model Behavioral Pharmacology

Optimal Application Scenarios for MAM Acetate Based on Quantitative Evidence


Developmental Neurobiology: Staged Cortical Lesion Studies

Investigators aiming to disrupt specific cortical layers during embryonic development should use MAM acetate. As demonstrated by Johnston et al., administration of 20 mg/kg MAM acetate at GD14-15 in rats causes a 66-77% reduction in cortical mass, targeting deep and intermediate layers, while GD17 administration only causes a 20% reduction, affecting superficial layers [1]. This precise, time-dependent effect allows for the creation of highly specific lesion models to study cortical layer formation and plasticity.

Schizophrenia Research: Validated Developmental Disruption Model

For studies investigating the developmental origins and pathophysiology of schizophrenia, MAM acetate is the reagent of choice. The GD17 rodent model (20-40 mg/kg MAM acetate) consistently recapitulates key anatomical (hippocampal and prefrontal cortex volume loss) and behavioral (PPI deficits, latent inhibition impairments) phenotypes of the human disease, emerging in adulthood [2]. This model offers a validated, time-tested alternative to acute pharmacological models, which fail to capture the developmental trajectory of the disorder.

Carcinogenesis Studies: Organ-Specific Tumor Induction

Research focusing on organ-specific carcinogenesis in the liver or colon should utilize MAM acetate. Its established organotropism for these tissues, distinct from the weak intestinal carcinogenicity of MMS, makes it a potent and reliable initiator in two-stage carcinogenesis protocols [3]. MAM acetate can be combined with tumor promoters to study the progression of hepatic or colonic neoplasia.

Quantitative Cell Proliferation Assays: Induction of BrdU Incorporation

MAM acetate is ideal for experiments requiring robust induction of cell proliferation that can be quantified via BrdU or PCNA labeling. As shown in rat colon mucosa, repeated administration of MAM acetate (e.g., 25 mg/kg i.p. weekly for 5 weeks) significantly elevates the BrdU labeling index, providing a measurable pharmacodynamic endpoint for evaluating potential chemopreventive agents or studying early proliferative events in carcinogenesis [4].

Quote Request

Request a Quote for Methylazoxymethanol acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.